molecular formula C19H21Cl2NO4 B3481377 N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide

N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B3481377
M. Wt: 398.3 g/mol
InChI Key: ZSVMCMHZUHYPNK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with three ethoxy groups and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reduced inflammation or tumor growth.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron): A herbicide that inhibits photosynthesis by blocking the electron transport chain in photosystem II.

    3,4-dichlorophenylacetic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

    3,4-dichlorophenyl isocyanate: An intermediate in organic synthesis.

Uniqueness: N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three ethoxy groups and a dichlorophenyl group allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-13-7-8-14(20)15(21)11-13/h7-11H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVMCMHZUHYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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